Methyl 2,4-dimethoxy-6-pentylbenzoate
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Overview
Description
Methyl 2,4-dimethoxy-6-pentylbenzoate is an organic compound belonging to the class of benzoates It is characterized by the presence of two methoxy groups and a pentyl chain attached to the benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 2,4-dimethoxy-6-pentylbenzoate typically involves the esterification of 2,4-dimethoxy-6-pentylbenzoic acid with methanol in the presence of an acid catalyst. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester. The reaction mixture is then cooled, and the product is isolated by filtration or extraction.
Industrial Production Methods
Industrial production of this compound follows similar principles but on a larger scale. The process involves the use of continuous reactors and efficient separation techniques to maximize yield and purity. The use of automated systems ensures consistent quality and reduces the risk of contamination.
Chemical Reactions Analysis
Types of Reactions
Methyl 2,4-dimethoxy-6-pentylbenzoate undergoes various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The ester group can be reduced to form the corresponding alcohol.
Substitution: The methoxy groups can be substituted with other functional groups, such as halogens or amines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Halogenation can be achieved using reagents like bromine (Br2) or chlorine (Cl2) in the presence of a catalyst.
Major Products Formed
Oxidation: Formation of 2,4-dimethoxy-6-pentylbenzoic acid or corresponding aldehydes.
Reduction: Formation of 2,4-dimethoxy-6-pentylbenzyl alcohol.
Substitution: Formation of halogenated or aminated derivatives of the original compound.
Scientific Research Applications
Methyl 2,4-dimethoxy-6-pentylbenzoate has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of infections.
Mechanism of Action
The mechanism of action of methyl 2,4-dimethoxy-6-pentylbenzoate involves its interaction with specific molecular targets. The methoxy groups and the ester functionality play a crucial role in its reactivity and biological activity. The compound may interact with enzymes or receptors, leading to inhibition or activation of specific pathways. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
Similar Compounds
Methyl 2,4-dihydroxy-6-pentylbenzoate: Similar structure but with hydroxyl groups instead of methoxy groups.
Ethyl 2,4-dimethoxy-6-pentylbenzoate: Similar structure but with an ethyl ester instead of a methyl ester.
2,4-Dimethoxy-6-pentylbenzoic acid: The carboxylic acid form of the compound.
Uniqueness
Methyl 2,4-dimethoxy-6-pentylbenzoate is unique due to the presence of methoxy groups, which influence its chemical reactivity and biological activity. The pentyl chain also contributes to its lipophilicity, affecting its solubility and interaction with biological membranes.
Properties
CAS No. |
63953-83-3 |
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Molecular Formula |
C15H22O4 |
Molecular Weight |
266.33 g/mol |
IUPAC Name |
methyl 2,4-dimethoxy-6-pentylbenzoate |
InChI |
InChI=1S/C15H22O4/c1-5-6-7-8-11-9-12(17-2)10-13(18-3)14(11)15(16)19-4/h9-10H,5-8H2,1-4H3 |
InChI Key |
KEUCQPSUPLMLOQ-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCC1=C(C(=CC(=C1)OC)OC)C(=O)OC |
Origin of Product |
United States |
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